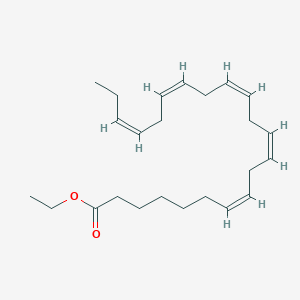

ethyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate

概要

説明

ドコサペンタエン酸エチルエステルは、魚油に含まれるオメガ3脂肪酸であるドコサペンタエン酸の誘導体です。これは、22個の炭素原子と5つの二重結合を持つ多価不飽和脂肪酸です。 この化合物は、抗炎症作用や心血管保護作用などの潜在的な健康上の利点があるため、栄養補助食品としてよく使用されます .

作用機序

ドコサペンタエン酸エチルエステルは、いくつかのメカニズムを通じてその効果を発揮します。

β-酸化の増加: 肝臓での脂肪酸の分解を促進します。

アシルCoA1,2-ジアシルグリセロールアシル転移酵素(DGAT)の阻害: トリグリセリドの合成を抑制します。

脂質生成の減少: 肝臓での新しい脂肪酸の産生を低下させます。

血漿リポタンパク質リパーゼ活性の増加: 血流からのトリグリセリドのクリアランスを促進します

類似化合物の比較

ドコサペンタエン酸エチルエステルは、エイコサペンタエン酸やドコサヘキサエン酸などの他のオメガ3脂肪酸に似ています。それは独特の特性を持っています。

エイコサペンタエン酸: 20個の炭素原子と5つの二重結合を含みます。

ドコサヘキサエン酸: 22個の炭素原子と6つの二重結合を含みます。

独自性: ドコサペンタエン酸エチルエステルは、炭素原子と二重結合のバランスが独特であり、他の重要なオメガ3脂肪酸の生合成における貴重な中間体となっています.

類似化合物

- エイコサペンタエン酸

- ドコサヘキサエン酸

- アラキドン酸

- アドレニック酸

生化学分析

Biochemical Properties

It is known to be an ethyl derivative of all-cis-7,10,13,16,19-Docosapentaenoic Acid (D494460), a fatty acid derived from fish oils . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in lipid metabolism.

Cellular Effects

It is known that polyunsaturated fatty acids can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is light sensitive, air sensitive, and heat sensitive .

Dosage Effects in Animal Models

It is known that polyunsaturated fatty acids can have threshold effects and can cause toxic or adverse effects at high doses .

Metabolic Pathways

It is likely involved in lipid metabolism pathways, interacting with enzymes or cofactors involved in these pathways .

Transport and Distribution

It is known that fatty acids can interact with transporters or binding proteins, affecting their localization or accumulation .

Subcellular Localization

It is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .

準備方法

合成経路と反応条件: ドコサペンタエン酸エチルエステルは、ドコサペンタエン酸とエタノールとのエステル交換反応によって合成できます。この反応は通常、酸または塩基触媒を伴います。 例えば、酸触媒エステル交換反応は、70°Cで2時間、硫酸を使用して行うことができます .

工業生産方法: ドコサペンタエン酸エチルエステルの工業生産は、通常、精製のために高速液体クロマトグラフィー(HPLC)を使用します。 このプロセスには、ドコサペンタエン酸を含む油をヘキサン中でエタノールと水酸化カリウムで処理し、メタノール/水溶液を用いたHPLCで精製することが含まれます .

化学反応の分析

反応の種類: ドコサペンタエン酸エチルエステルは、以下を含む様々な化学反応を起こします。

酸化: この反応は、ヒドロペルオキシドやその他の酸化生成物の形成につながる可能性があります。

還元: 還元反応は、二重結合を単結合に変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、酸素や過酸化物が含まれます。

還元: パラジウムなどの金属触媒を用いた水素ガスを使用することができます。

主要な生成物:

酸化: ヒドロペルオキシドやその他の酸化誘導体。

還元: 飽和脂肪酸エチルエステル。

科学研究への応用

ドコサペンタエン酸エチルエステルは、科学研究で幅広い用途を持っています。

科学的研究の応用

Docosapentaenoic Acid ethyl ester has a wide range of applications in scientific research:

類似化合物との比較

Docosapentaenoic Acid ethyl ester is similar to other omega-3 fatty acids such as eicosapentaenoic acid and docosahexaenoic acid. it has unique properties:

Eicosapentaenoic Acid: Contains 20 carbon atoms and 5 double bonds.

Docosahexaenoic Acid: Contains 22 carbon atoms and 6 double bonds.

Similar Compounds

- Eicosapentaenoic Acid

- Docosahexaenoic Acid

- Arachidonic Acid

- Adrenic Acid

特性

IUPAC Name |

ethyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-23H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSQUSNNIFZJAP-AAQCHOMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119818-40-5 | |

| Record name | Docosapentaenoic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119818405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOCOSAPENTAENOIC ACID ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN9M9ZU5FW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary products of docosapentaenoic acid ethyl ester (DPA EE) oxidation?

A1: Both autoxidation and photosensitized oxidation are important processes in the degradation of DPA EE. Autoxidation of DPA EE primarily generates eight isomeric hydroperoxides. These include 7-, 10-, 11-, 13-, 14-, 16-, 17-, and 20-hydroperoxy docosapentaenoate. [] Photosensitized oxidation, on the other hand, yields these same eight isomers in addition to 8- and 19-hydroperoxy docosapentaenoate. These latter two isomers are specifically formed through singlet oxygen-mediated oxidation. [] Further autoxidation at elevated temperatures (50°C) results in the formation of volatile compounds, including aldehydes, ketones, alcohols, acids, furans, and hydrocarbons. []

Q2: Can docosapentaenoic acid ethyl ester (DPA EE) be isolated from natural sources, and what are its potential applications?

A2: Yes, DPA EE has been successfully isolated from the marine organism Anemonia viridis found off the coast of Turkey. [] While the study primarily focused on the bioactivity of the methanolic extract, the isolation of DPA EE suggests its potential as a bioactive compound. Further research is needed to fully understand its specific biological activities and potential applications in various fields.

Q3: How is high-performance liquid chromatography (HPLC) employed in the study of docosapentaenoic acid ethyl ester (DPA EE)?

A3: HPLC plays a crucial role in both the purification and analysis of DPA EE. Reverse-phase HPLC is utilized to obtain high purity DPA EE (>96%) from sources like seal blubber oil. [] Furthermore, normal-phase HPLC coupled with fluorescence and UV detection enables the separation and identification of DPA EE hydroperoxide isomers generated through oxidation processes. [] This technique is essential for understanding the degradation pathways and stability of DPA EE.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone](/img/structure/B153306.png)